molecular formula C19H33NO B14696338 2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 26398-72-1

2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol

Katalognummer: B14696338
CAS-Nummer: 26398-72-1
Molekulargewicht: 291.5 g/mol
InChI-Schlüssel: RNTKCCDZFMFKCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol is a chemical compound with the molecular formula C19H33NO. It is known for its unique structure, which includes a phenol group substituted with a diethylamino methyl group and a 2,4,4-trimethylpentan-2-yl group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol typically involves the alkylation of a phenol derivative. One common method includes the reaction of 4-methyl-2-(2,4,4-trimethylpentan-2-yl)phenol with diethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and scalability. The use of advanced catalysts and optimized reaction conditions further enhances the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the diethylamino group can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methyl-2-(2,4,4-trimethylpentan-2-yl)phenol
  • 4-(2,4,4-Trimethylpentan-2-yl)phenol
  • 2-t-Octyl-4-methylphenol

Uniqueness

2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of both a diethylamino group and a bulky 2,4,4-trimethylpentan-2-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

26398-72-1

Molekularformel

C19H33NO

Molekulargewicht

291.5 g/mol

IUPAC-Name

2-(diethylaminomethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C19H33NO/c1-8-20(9-2)13-15-12-16(10-11-17(15)21)19(6,7)14-18(3,4)5/h10-12,21H,8-9,13-14H2,1-7H3

InChI-Schlüssel

RNTKCCDZFMFKCI-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.